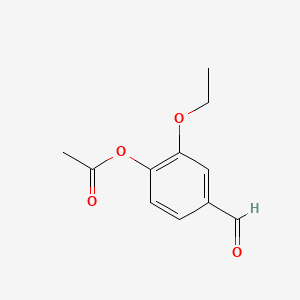

2-Ethoxy-4-formylphenyl acetate

Descripción general

Descripción

El acetato de etilvainillina es un compuesto orgánico derivado de la etilvainillina. Se utiliza principalmente como agente aromatizante en la industria alimentaria, particularmente en la producción de chocolate y otras confiterías . Este compuesto es conocido por su intenso aroma a vainilla, que es más intenso que el de la vainillina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El acetato de etilvainillina se puede sintetizar mediante la esterificación de la etilvainillina con anhídrido acético. La reacción suele implicar los siguientes pasos:

Materiales de partida: Etilvainillina y anhídrido acético.

Catalizador: Se utiliza un ácido fuerte como el ácido sulfúrico como catalizador.

Condiciones de reacción: La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa.

Métodos de producción industrial: En entornos industriales, la producción de acetato de etilvainillina sigue principios similares pero a mayor escala. El proceso implica:

Mezcla: La etilvainillina y el anhídrido acético se mezclan en grandes reactores.

Catálisis: Se añade ácido sulfúrico u otro ácido fuerte para catalizar la reacción.

Reflujo: La mezcla se calienta bajo reflujo para impulsar la esterificación hasta su finalización.

Purificación: El producto se purifica mediante destilación y cristalización para obtener acetato de etilvainillina de alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: El acetato de etilvainillina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en etilvainillina.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo éster.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: El borohidruro de sodio se utiliza a menudo como agente reductor.

Sustitución: Los nucleófilos como los iones hidróxido se pueden utilizar en condiciones básicas.

Principales productos:

Productos de oxidación: Varios ácidos carboxílicos y aldehídos.

Productos de reducción: Etilvainillina.

Productos de sustitución: Dependiendo del nucleófilo, se pueden formar diferentes productos sustituidos.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Intermediate in Organic Reactions

2-Ethoxy-4-formylphenyl acetate serves as a key intermediate in the synthesis of various organic compounds. It can undergo transformations such as nucleophilic substitutions and condensation reactions, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals . -

Synthesis of Thiazolidine Derivatives

The compound has been utilized in synthesizing thiazolidine derivatives, which have shown potential as thromboxane A2 receptor antagonists. These derivatives are evaluated for their effects on platelet aggregation, indicating the compound's relevance in developing anti-thrombotic agents .

-

Antibacterial Properties

Research has indicated that this compound exhibits antibacterial activity against various Gram-positive bacteria. Studies have shown that modifications to its structure can enhance its efficacy against specific bacterial strains, highlighting its potential in developing new antibacterial agents . -

Potential Drug Development

The compound's unique structure allows it to interact with biological targets, making it a candidate for drug development. Its derivatives are being explored for therapeutic applications, particularly in treating infections caused by resistant bacterial strains .

Market Insights

The global market for this compound is projected to grow significantly due to increasing demand in pharmaceuticals and agrochemicals. The compound's applications span various sectors, including personal care and consumer goods, driven by the need for high-quality and environmentally friendly products .

Case Studies

Mecanismo De Acción

El mecanismo de acción del acetato de etilvainillina implica su interacción con varios objetivos moleculares:

Anillo aromático: La estructura del anillo aromático le permite participar en varias reacciones químicas.

Grupo éster: El grupo éster puede sufrir hidrólisis, liberando etilvainillina y ácido acético.

Actividad antioxidante: Actúa como antioxidante mediante la eliminación de radicales libres y la prevención del daño oxidativo.

Comparación Con Compuestos Similares

El acetato de etilvainillina se compara con otros compuestos similares para destacar su singularidad:

Vainillina: La vainillina tiene una estructura similar pero carece del grupo etoxilo, lo que hace que su aroma sea menos intenso.

Etilvainillina: La etilvainillina es el precursor del acetato de etilvainillina y tiene un aroma similar pero ligeramente menos complejo.

Acetato de vainillina: El acetato de vainillina es otro derivado éster, pero con un grupo metoxi en lugar de un grupo etoxilo, lo que da como resultado un perfil aromático diferente.

Compuestos similares:

- Vainillina

- Etilvainillina

- Acetato de vainillina

El acetato de etilvainillina destaca por su intenso aroma a vainilla y su versatilidad en diversas aplicaciones, lo que lo convierte en un compuesto valioso tanto en la investigación científica como en las aplicaciones industriales.

Actividad Biológica

2-Ethoxy-4-formylphenyl acetate is a compound of significant interest in various fields, particularly in organic chemistry and medicinal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an ethoxy group, a formyl group, and an acetate moiety. Its unique structure allows it to interact with biological systems in various ways.

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₁₂O₃ |

| Functional Groups | Ethoxy (-OCH₂CH₃), Formyl (-CHO), Acetate (-COO) |

| Molecular Weight | 180.20 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that may alter their function. Additionally, the methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound's binding affinity and specificity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This property could be beneficial in treating conditions characterized by excessive inflammation.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as a competitive inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Studies

-

Antimicrobial Activity Study

- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

-

Anti-inflammatory Research

- In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked decrease in TNF-alpha production, highlighting its potential role in managing inflammatory responses.

- Enzyme Inhibition Analysis

Propiedades

IUPAC Name |

(2-ethoxy-4-formylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-14-11-6-9(7-12)4-5-10(11)15-8(2)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZFVPCFHPIMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8072530 | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72207-94-4 | |

| Record name | 4-Acetoxy-3-ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72207-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072207944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72207-94-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.